![molecular formula C17H22N4O3S2 B2716540 2-ethyl-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide CAS No. 392293-50-4](/img/structure/B2716540.png)
2-ethyl-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
The compound “2-ethyl-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide” is a complex organic molecule. It contains several functional groups including an amide, a sulfanyl group, a thiadiazole ring, and a methoxyaniline group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The thiadiazole ring, in particular, is a five-membered ring containing two nitrogen atoms and one sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the amide group might undergo hydrolysis or condensation reactions, while the thiadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and the ether would likely make the compound somewhat polar and capable of participating in hydrogen bonding .Scientific Research Applications
Antimicrobial Activities
Thiadiazole derivatives are studied for their antimicrobial properties. For instance, the synthesis of thiazoles and their fused derivatives has demonstrated in vitro antimicrobial activity against bacterial isolates such as Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
Photodynamic Therapy for Cancer Treatment
New zinc phthalocyanine derivatives substituted with thiadiazole groups have been synthesized and characterized for their use in photodynamic therapy (PDT), a cancer treatment method. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Antioxidant Properties
Thiadiazole derivatives, including those with methoxy cinnamic acids, have been synthesized and evaluated for their antioxidant activities using various assays. Compounds with methoxy groups at specific positions showed effective activities, indicating their potential as antioxidants (Gür et al., 2017).
Antitumor Screening
Research on 4-[5-(1H-Indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides has shown moderate antitumor activity against malignant tumor cells, with the UO31 renal cancer cell line being particularly sensitive to most of the tested compounds (Horishny & Matiychuk, 2020).
Glutaminase Inhibition
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been evaluated as kidney-type glutaminase inhibitors, showing potential for treating cancer. Some analogs retained potency and presented an opportunity to improve aqueous solubility (Shukla et al., 2012).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, compounds containing a thiadiazole ring have been found to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects .
Future Directions
properties
IUPAC Name |
2-ethyl-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-4-11(5-2)15(23)19-16-20-21-17(26-16)25-10-14(22)18-12-6-8-13(24-3)9-7-12/h6-9,11H,4-5,10H2,1-3H3,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MREKJELPOAKQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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